1-(4-Bromo-2,6-dichlorophenyl)guanidine is a chemical compound characterized by its unique structure and properties. It is classified as an aromatic guanidine derivative, notable for its potential applications in pharmaceuticals and material sciences. The compound's molecular formula is , with a molecular weight of approximately 240.91 g/mol. Its synthesis and chemical behavior are of significant interest in various scientific research domains.
This compound is sourced from the synthesis of 4-bromo-2,6-dichloroaniline, which serves as the precursor to guanidine derivatives. Its classification falls under several categories:
The synthesis of 1-(4-Bromo-2,6-dichlorophenyl)guanidine typically involves the following steps:
A typical synthetic route may involve:
The molecular structure of 1-(4-Bromo-2,6-dichlorophenyl)guanidine can be represented as follows:
Key structural data includes:
1-(4-Bromo-2,6-dichlorophenyl)guanidine can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity .
The mechanism of action for compounds like 1-(4-Bromo-2,6-dichlorophenyl)guanidine often involves:
Research indicates that such compounds may exhibit pharmacological effects, including antimicrobial or anti-inflammatory activities .
These properties are crucial for determining the handling and application of the compound in laboratory settings .
1-(4-Bromo-2,6-dichlorophenyl)guanidine has several scientific uses:
Ongoing research continues to explore its efficacy and safety in various applications, highlighting its relevance in contemporary scientific inquiry .
p-BrDPhG functions as a pan-selective sigma (σ) receptor agonist, binding both σ-1 and σ-2 subtypes. σ-1 receptors are highly expressed in cortical neurons and regulate intracellular calcium ([Ca²⁺]i) dynamics by inhibiting acid-sensing ion channels (ASIC1a) and NMDA receptors. Activation of σ-1 receptors by p-BrDPhG reduces neuronal apoptosis during oxygen-glucose deprivation, a hallmark of ischemic stroke [2] [3].
Radioligand binding studies confirm p-BrDPhG’s affinity for σ-1 receptors, though slightly lower than the parent compound o-DTG. However, its functional potency exceeds o-DTG in neuroprotection assays. This is attributed to enhanced membrane permeability from bromo/chloro substitutions, facilitating faster cellular uptake [3] [6]. The neuroprotection is abolished by σ-1 antagonist BD-1063, confirming receptor specificity [6].
Table 1: Sigma Receptor Binding and Functional Activity of p-BrDPhG
Parameter | p-BrDPhG | o-DTG (Reference) |
---|---|---|
σ-1 Receptor Kᵢ (nM) | 320 | 48 |
σ-2 Receptor Kᵢ (nM) | 210 | 32 |
IC₅₀ (Ischemia Assay) | 2.2 µM | 74.7 µM |
Neuroprotection (σ-1 dependent) | Yes | Yes |
Ischemic stroke induces tissue acidosis (pH ≤6.0), activating ASIC1a channels and triggering cytotoxic Ca²⁺ influx. p-BrDPhG demonstrates superior efficacy in blocking acidosis-induced [Ca²⁺]i elevations in rat cortical neurons, with an IC₅₀ of 2.2 µM—34-fold more potent than o-DTG (IC₅₀ = 74.7 µM) [2] [6].
Mechanistically, p-BrDPhG modulates σ-1 receptor coupling to ASIC1a, reducing channel open probability without altering surface expression. This action prevents mitochondrial Ca²⁺ overload and subsequent reactive oxygen species generation. The bromo substituent at the para position enhances this effect compared to chloro or fluoro analogs, likely due to optimized steric and electronic interactions with the receptor [3] [6].
Table 2: Inhibition of Ca²⁺ Overload Under Pathological Conditions
Stimulus | p-BrDPhG IC₅₀ (µM) | o-DTG IC₅₀ (µM) | Potency Increase vs. o-DTG |
---|---|---|---|
Chemical Ischemia | 2.2 | 74.7 | 34-fold |
Acidosis (pH 6.0) | 3.1 | 82.4 | 27-fold |
Beyond neuronal protection, p-BrDPhG suppresses microglial activation—a key contributor to secondary brain injury. In microglial migration assays, p-BrDPhG inhibited ATP-directed chemotaxis at nanomolar concentrations, outperforming o-DTG by >150% [2] [4]. Activated microglia release pro-inflammatory cytokines (TNF-α, IL-1β) and neurotoxic superoxides via NADPH oxidase. p-BrDPhG disrupts this process by:
This dual action (neuronal Ca²⁺ modulation + anti-inflammatory activity) positions p-BrDPhG as a multifaceted neuroprotectant.
A critical limitation of current stroke therapies (e.g., tissue plasminogen activator) is the narrow treatment window (<6 hours). p-BrDPhG remains effective when administered ≥24 hours post-stroke in rodent middle cerebral artery occlusion models, reducing infarct volume by 40–60% [2] [3]. This aligns with the delayed activation timeline of microglia and ASIC1a channels, which peak 12–48 hours after ischemia [4] [6].
The compound’s stability and blood-brain barrier permeability (predicted LogP = 3.8) further support its translational potential. Ongoing studies focus on optimizing bioavailability through prodrug approaches [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: